Lcaha
Overview
Description
Lithocholic acid hydroxyamide (LCAHA) is a derivative of lithocholic acid, known for its role as a deubiquitinase USP2a inhibitor. This compound has garnered attention due to its ability to destabilize cyclin D1 and induce G0/G1 cell cycle arrest, making it a potential candidate for cancer treatment .
Mechanism of Action
Target of Action
Lithocholic Acid Hydroxyamide (LCAHA) primarily targets the deubiquitinase USP2a . USP2a is a deubiquitinase responsible for the stabilization of cyclin D1, a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types .
Mode of Action
This compound inhibits USP2a, leading to the destabilization of cyclin D1 . This inhibition is significant and occurs independently of Akt/GSK3b . The activity of this compound is independent of p53 status .
Biochemical Pathways
The inhibition of USP2a by this compound leads to a destabilization of cyclin D1 . Cyclin D1 is a key regulator of cell-cycle progression, and its destabilization results in defects in cell-cycle progression . This suggests that the biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase.
Pharmacokinetics
The potency of this compound is demonstrated by its ability to inhibit the growth of cyclin d1-dependent cells at submicromolar concentrations
Result of Action
The primary molecular effect of this compound is the destabilization of cyclin D1, which is achieved by inhibiting the deubiquitinase USP2a . This leads to defects in cell-cycle progression . On a cellular level, this compound inhibits the growth of cyclin D1-dependent cells at submicromolar concentrations . This growth-inhibitory activity is independent of the p53 status .
Action Environment
It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs These factors can include diet, lifestyle, and the presence of other diseases or conditions
Biochemical Analysis
Biochemical Properties
Lithocholic acid hydroxyamide (LCAHA) plays a significant role in biochemical reactions by inhibiting deubiquitinase USP2a. This inhibition leads to the destabilization of cyclin D1, a crucial regulator of cell-cycle progression. This compound interacts with USP2a, leading to defects in cell-cycle progression and inhibiting the growth of cyclin D1-expressing cells .
Cellular Effects
Lithocholic acid hydroxyamide (this compound) exerts profound effects on various types of cells and cellular processes. It induces G0/G1 cell cycle arrest by inhibiting deubiquitinase USP2a, leading to the destabilization of cyclin D1. This results in the inhibition of growth in cyclin D1-dependent cells, regardless of their p53 status . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of lithocholic acid hydroxyamide (this compound) involves its binding interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression. This inhibition is independent of the Akt/GSK3β pathway and does not alter the expression of p27 . The growth-inhibitory activity of this compound is independent of the p53 status, making it a promising candidate for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithocholic acid hydroxyamide (this compound) change over time. This compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound inhibits the growth of cyclin D1-expressing cells at submicromolar concentrations
Dosage Effects in Animal Models
The effects of lithocholic acid hydroxyamide (this compound) vary with different dosages in animal models. At submicromolar concentrations, this compound inhibits the growth of cyclin D1-expressing cells . The threshold effects and potential toxic or adverse effects at higher doses are still being studied. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
Lithocholic acid hydroxyamide (this compound) is involved in metabolic pathways that include interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression
Transport and Distribution
The transport and distribution of lithocholic acid hydroxyamide (this compound) within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation within cells are crucial for its activity and function . Understanding the transport and distribution of this compound is essential for its potential therapeutic applications.
Subcellular Localization
Lithocholic acid hydroxyamide (this compound) is localized within specific subcellular compartments, where it exerts its effects on cellular function. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being studied . Understanding the subcellular localization of this compound is crucial for elucidating its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithocholic acid hydroxyamide involves the modification of lithocholic acid.
Industrial Production Methods
Industrial production of lithocholic acid hydroxyamide is typically carried out in specialized laboratories with advanced synthesis capabilities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithocholic acid hydroxyamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyamide group, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the functional groups attached to the lithocholic acid backbone.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of lithocholic acid hydroxyamide, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Lithocholic acid hydroxyamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study deubiquitinase inhibition and its effects on protein stability.
Biology: Investigated for its role in cell cycle regulation and its potential to induce cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress cyclin D1.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting deubiquitinases .
Comparison with Similar Compounds
Lithocholic acid hydroxyamide is unique among lithocholic acid derivatives due to its potent inhibition of USP2a and its ability to induce cell cycle arrest. Similar compounds include:
Lithocholic acid: The parent compound, which has different biological activities.
Lithocholic acid ethyl ester: Another derivative with distinct properties.
NSC 632839: A known inhibitor of USP2a, but with different potency and specificity compared to lithocholic acid hydroxyamide .
Lithocholic acid hydroxyamide stands out due to its specific inhibition of USP2a and its potential therapeutic applications in cancer treatment.
Properties
IUPAC Name |
(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAGWREMCSWMF-HVATVPOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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